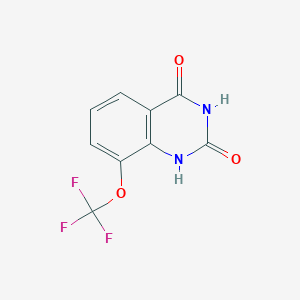

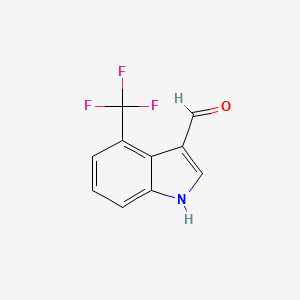

8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione

Descripción general

Descripción

Quinazoline is a class of organic compounds, specifically a heterocyclic aromatic organic compound with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The derivatives of quinazoline have drawn attention due to their significant biological activities .

Synthesis Analysis

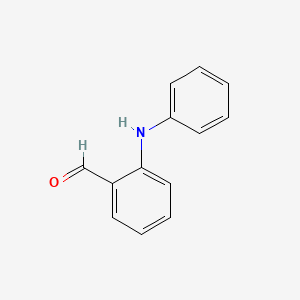

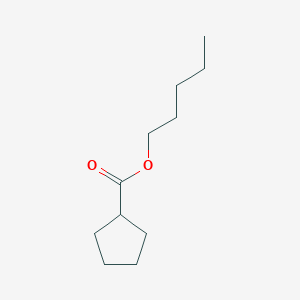

The synthesis of quinazoline derivatives often involves reactions with 2-aminobenzonitriles . For example, the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in a series of ionic liquids (ILs) has been studied . Another method involves the amidation and cyclization of 2-aminobenzoic acid derivatives .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Chemical Reactions Analysis

Quinazoline derivatives have shown to undergo various chemical reactions. For instance, they can undergo reactions with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be inferred from their molecular structure and the type of substituents they have .Aplicaciones Científicas De Investigación

Carbon Conversion Catalysts

A significant application of 8-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione derivatives is found in the field of carbon capture and utilization (CCU). Ionic liquids (ILs) with tunable structures exhibit high thermal and chemical stabilities, making them ideal for CO2 conversion into value-added chemicals such as quinazoline-2,4(1H,3H)-diones. The process involves the transformation of CO2 and o-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones via catalytic mechanisms that benefit from the basicity and nucleophilicity of catalysts. This research opens new avenues for developing IL-based catalysts for other acid gases conversion, indicating a promising approach for environmental remediation and sustainable chemistry (Zhang et al., 2023).

Optoelectronic Materials

Quinazoline derivatives are also explored for their potential in optoelectronic applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research highlights the electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems as crucial for the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Novel Catalytic Mechanisms

The basic character of catalysts plays a pivotal role in C-N bond forming reactions of amines with CO2, where quinazoline derivatives can be involved. The reactions predominantly proceed by carbamate salt formation, and the anion of the carbamate salt acts as a nucleophile or electrophile in various synthesis processes. Organocatalysts, including those based on quinazoline structures, are highlighted for their ability to stabilize carbamate salts, primarily by acting as bases. This understanding facilitates the development of more effective catalytic processes for synthesizing quinazoline-2,4(1H,3H)-diones and other related compounds, emphasizing the importance of base strength, solvent, and steric factors (Hulla & Dyson, 2020).

Mecanismo De Acción

While the specific mechanism of action for “8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione” is not available, quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, diuretic, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-(trifluoromethoxy)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-8(16)14-7(4)15/h1-3H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQOONKLIQLJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)

![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)

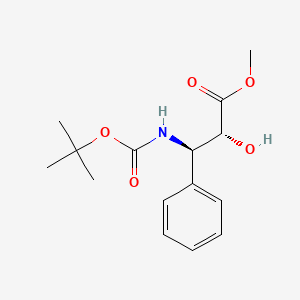

![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)